N-benzyl-1-cyclohexylmethanamine
Overview
Description
N-benzyl-1-cyclohexylmethanamine (NBCHM) is a synthetic compound that has been used in various scientific research applications. It is a cyclic amine that has a unique structure and a wide range of potential applications. NBCHM has been studied for its potential use as a drug, its mechanism of action, and its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Nitrogen Heterocycles : N-benzyl-1-cyclohexylmethanamine is used in the lithiation of related compounds to produce monoanions that react with electrophiles, forming various nitrogen heterocycles, which have applications in pharmaceuticals and agrochemicals (Alonso, Costa, Mancheño, & Nájera, 1997).
Fungicidal Activity : Substituted derivatives of N-benzyl-1-cyclohexylmethanamine have shown fungicidal activity against phytopathogenic fungi, indicating its potential in agricultural applications (Kuzenkov & Zakharychev, 2019).
Organocatalyst Poison in Glycosylations : An impurity formed during the benzylation of alcohols with benzyl bromide and sodium hydride in DMF, related to N-benzyl-1-cyclohexylmethanamine, can act as a catalyst poison in thiourea-catalyzed glycosylations. This finding is crucial for pharmaceutical synthesis processes (Colgan, Müller‐Bunz, & McGarrigle, 2016).
Synthesis of Dopaminergic Compounds : N-benzyl-1-cyclohexylmethanamine is involved in the synthesis of dopaminergic tetrahydroisoquinolines, which have applications in studying dopamine receptors, significant in neurological research (Andreu et al., 2002).
Psychoactive Substance Analysis : In forensic science, N-benzyl-1-cyclohexylmethanamine derivatives have been identified and characterized in psychoactive substances, contributing to the analytical profiling of illicit drugs (De Paoli et al., 2013).
Potential Antidepressant Effect : Synthesized derivatives of N-benzyl-1-cyclohexylmethanamine have shown significant antidepressant effects in mice, indicating its potential in developing new antidepressant drugs (Karama et al., 2016).
Catalysis in Asymmetric Hydrogenation : Complexes involving N-benzyl-1-cyclohexylmethanamine ligands have been used in asymmetric transfer hydrogenation of aromatic ketones, relevant in the synthesis of optically active pharmaceuticals (Gao, Ikariya, & Noyori, 1996).
Anti-tumor Potential : Compounds containing N-benzyl-1-cyclohexylmethanamine have demonstrated anti-tumor activity against various cancer cell lines, suggesting their potential in cancer therapy (Ramazani et al., 2014).
properties
IUPAC Name |
N-benzyl-1-cyclohexylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1,3-4,7-8,14-15H,2,5-6,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKNITYCQODULW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361161 | |
Record name | N-Benzyl-1-cyclohexylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-cyclohexylmethanamine | |
CAS RN |
4352-47-0 | |
Record name | N-Benzyl-1-cyclohexylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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